molecular formula C8H14O2 B3153579 4-Methoxy-4-vinyltetrahydro-2h-pyran CAS No. 761411-16-9

4-Methoxy-4-vinyltetrahydro-2h-pyran

Cat. No.: B3153579
CAS No.: 761411-16-9
M. Wt: 142.2 g/mol
InChI Key: BKWQUYASVURGEI-UHFFFAOYSA-N
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Description

Synthetic Utility of Vinyl and Ether Functionalities in Pyran Systems

The vinyl and ether functionalities attached to the pyran system in 4-methoxy-4-vinyltetrahydro-2H-pyran provide a rich platform for chemical manipulation. Vinyl ethers, in general, are valuable reagents in organic synthesis due to the electron-rich nature of their carbon-carbon double bond. academie-sciences.fr This makes them susceptible to a variety of reactions, including Diels-Alder cycloadditions and Claisen rearrangements. academie-sciences.fr The methoxy (B1213986) group, an ether functionality, can act as a directing group or be a precursor to other functional groups. In some contexts, methoxy groups on pyran rings are instrumental in creating protecting groups for alcohols, such as the 4-methoxytetrahydropyranyl (MTHP) group, which offers different stability profiles compared to the more common tetrahydropyranyl (THP) protecting group. researchgate.net The combination of a vinyl group and a methoxy group on the same carbon atom of the tetrahydropyran (B127337) ring presents unique synthetic possibilities, allowing for sequential or tandem reactions to build molecular complexity.

Academic Research Landscape and Specific Focus on this compound

The academic research landscape concerning pyran systems is vast, with extensive studies on the synthesis and reactions of various substituted tetrahydropyrans and dihydropyrans. mjbas.comorganic-chemistry.org Research has explored numerous synthetic routes to these heterocyclic systems, often driven by their importance as core structures in natural products and pharmaceuticals. espublisher.com While there is a wealth of information on related structures, such as 3,4-dihydro-2-methoxy-4-methyl-2H-pyran, which can be synthesized from the reaction of crotonaldehyde (B89634) and methyl vinyl ether, specific research focusing exclusively on this compound is less prevalent. orgsyn.org Much of the relevant academic work involves the development of methodologies that could be applied to the synthesis of this specific compound, for instance, through the functionalization of tetrahydro-4H-pyran-4-one or via rearrangement reactions of vinyl ethers. acs.orggoogle.com The study of this particular molecule is often embedded within broader investigations into the synthesis and application of functionalized pyran derivatives.

Table 1: Synthesis of Substituted Dihydropyrans via Diels-Alder Reaction

DieneDienophileProductYield (%)Reference
AcroleinMethyl vinyl ether3,4-Dihydro-2-methoxy-2H-pyran80-81 orgsyn.org
CrotonaldehydeMethyl vinyl ether3,4-Dihydro-2-methoxy-4-methyl-2H-pyran52-57 orgsyn.org
AcroleinEthyl vinyl ether3,4-Dihydro-2-ethoxy-2H-pyran77-85 orgsyn.org
Acroleinn-Butyl vinyl ether2-Butoxy-3,4-dihydro-2H-pyran82 orgsyn.org

Table 2: Characterization Data for a Related Dihydropyran

CompoundBoiling PointRefractive Index (n25D)
3,4-Dihydro-2-methoxy-4-methyl-2H-pyran135–138°C / 760 mm1.4370

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethenyl-4-methoxyoxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-8(9-2)4-6-10-7-5-8/h3H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWQUYASVURGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Methoxy 4 Vinyltetrahydro 2h Pyran and Its Derivatives

Stereoselective and Enantioselective Synthesis

The creation of the C4 quaternary stereocenter bearing both a methoxy (B1213986) and a vinyl group demands sophisticated synthetic approaches to control the three-dimensional arrangement of these substituents.

Asymmetric Catalysis Approaches

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including substituted tetrahydropyrans. rsc.orgfrontiersin.org Organocatalysis, in particular, offers a metal-free approach to constructing chiral heterocyclic frameworks. rsc.orgdntb.gov.uanih.gov For the synthesis of tetrahydropyrans, bifunctional organocatalysts, such as those derived from cinchona alkaloids or prolinol ethers, can activate substrates and control the stereochemical outcome of cyclization reactions.

One potential strategy for the asymmetric synthesis of a precursor to 4-methoxy-4-vinyltetrahydro-2H-pyran involves a tandem Michael-Henry reaction sequence. While direct synthesis of the target compound is not explicitly reported, analogous syntheses of highly functionalized tetrahydropyrans have been achieved with excellent enantioselectivity (up to 99% ee) and diastereoselectivity. whiterose.ac.uk For instance, a quinine-derived squaramide catalyst can facilitate the reaction between a β-keto ester, a nitroalkene, and an aldehyde to generate a densely substituted tetrahydropyran (B127337) core. Adapting this methodology would require a substrate with appropriate functionality to install the methoxy and vinyl groups at the C4 position.

Chiral phosphoric acids have also proven effective in catalyzing intramolecular oxa-Michael reactions to yield tetrahydropyrans with high enantioselectivity. whiterose.ac.uk A "clip-cycle" approach, involving an initial olefin metathesis to "clip" a substrate together followed by a chiral phosphoric acid-catalyzed cyclization, has been used to synthesize spirocyclic THPs with up to 99% ee. whiterose.ac.uk This strategy could potentially be adapted for the synthesis of 4,4-disubstituted tetrahydropyrans.

Catalyst TypeReactionKey FeaturesRepresentative ee (%)
Quinine-derived SquaramideMichael/Henry/Ketalization CascadeForms multiple stereocenters93-99
Chiral Phosphoric AcidIntramolecular Oxa-Michael"Clip-Cycle" approachup to 99
Bifunctional EnamineDouble Michael AdditionAccess to 2,3,4-trisubstituted THPs96-99

Chiral Auxiliary and Ligand-Controlled Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. tcichemicals.com This strategy offers a reliable method for achieving high levels of stereocontrol. In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective formation of the tetrahydropyran ring.

Evans oxazolidinones and pseudoephedrine amides are well-established chiral auxiliaries that have been successfully employed in a variety of asymmetric transformations, including the synthesis of complex heterocyclic structures. nih.govresearchgate.netnih.gov For example, an acylated Evans auxiliary can undergo diastereoselective alkylation or aldol (B89426) reactions to set key stereocenters prior to cyclization to form the tetrahydropyran ring. After the desired stereochemistry is established, the auxiliary can be cleaved and recovered.

Ligand-controlled asymmetric synthesis provides another powerful avenue. Chiral ligands can coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a catalytic reaction. For the synthesis of tetrahydropyran derivatives, chiral phosphine ligands in combination with transition metals like palladium have been utilized in asymmetric allylic alkylation reactions to construct key C-C bonds with high enantioselectivity.

Auxiliary/LigandMethodApplication
Evans OxazolidinoneDiastereoselective Aldol/AlkylationSetting stereocenters prior to cyclization
Pseudoephedrine AmideDiastereoselective AlkylationControl over acyclic stereochemistry
Chiral Phosphine LigandsAsymmetric Allylic AlkylationEnantioselective C-C bond formation

Diastereoselective Induction in Tetrahydropyran Ring Construction

Diastereoselective reactions are crucial for constructing molecules with multiple stereocenters. In the synthesis of this compound, controlling the relative stereochemistry of the substituents on the tetrahydropyran ring is paramount.

Prins cyclization is a powerful method for the diastereoselective synthesis of tetrahydropyrans. beilstein-journals.org This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. The stereochemical outcome of the Prins cyclization can often be controlled by the geometry of the starting homoallylic alcohol and the reaction conditions. By using a suitably substituted homoallylic alcohol, it is possible to construct the tetrahydropyran ring with a high degree of diastereoselectivity. nih.gov For instance, indium trichloride-mediated cyclizations have been shown to produce polysubstituted tetrahydropyrans with excellent diastereoselectivity. nih.gov

Substrate-controlled diastereoselective reactions, where the existing stereocenters in the starting material direct the formation of new stereocenters, are also a valuable strategy. For the synthesis of the target compound, a precursor with pre-existing stereocenters could be designed to undergo a highly diastereoselective cyclization to form the tetrahydropyran ring.

Transition Metal-Catalyzed Transformations

Transition metal catalysis has revolutionized organic synthesis, enabling the efficient construction of complex molecular architectures. Palladium and gold catalysts, in particular, have found widespread application in the synthesis of heterocyclic compounds.

Palladium-Catalyzed C-C Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds. nih.govrsc.org Reactions such as the Suzuki, Heck, and Stille couplings are routinely used to construct complex molecular frameworks. researchgate.netorganic-chemistry.org In the context of synthesizing this compound, a palladium-catalyzed reaction could be employed to introduce the vinyl group at the C4 position. researchgate.net

For example, a tetrahydropyran precursor bearing a suitable leaving group (e.g., a triflate) at the C4 position could undergo a Stille or Suzuki coupling with a vinyltin or vinylboronic acid derivative, respectively. researchgate.net Alternatively, a Heck reaction could be envisioned between a C4-iodinated tetrahydropyran precursor and ethylene. organic-chemistry.org

Palladium-catalyzed allylic alkylation is another powerful tool for C-C bond formation. nih.gov This reaction could be utilized in an intramolecular fashion to construct the tetrahydropyran ring itself, or in an intermolecular sense to introduce the vinyl group.

ReactionSubstratesKey Feature
Suzuki CouplingC4-Boronic ester/halide + Vinyl halide/boronic esterMild conditions, high functional group tolerance
Stille CouplingC4-Stannane + Vinyl halideVersatile for complex fragments
Heck ReactionC4-Halide + AlkeneDirect vinylation

Gold-Catalyzed Cyclizations and Rearrangements

Gold catalysts have emerged as exceptionally effective for the cyclization of enynes and other unsaturated substrates due to their strong π-acidic character. nih.gov Gold-catalyzed intramolecular cyclizations of hydroxy-alkenynes or similar precursors offer a direct route to substituted tetrahydropyrans. nih.govmdpi.com

A plausible strategy for the synthesis of the this compound core would involve the gold-catalyzed cyclization of a δ-hydroxy enyne precursor. The substitution pattern of the starting material would be crucial in dictating the regioselectivity of the cyclization to favor the formation of the six-membered tetrahydropyran ring over a five-membered furan ring. nih.gov The presence of substituents on the alkyne and alkene moieties can influence the reaction pathway. mdpi.comnih.gov

Furthermore, gold catalysts can promote tandem reactions, where an initial cyclization is followed by a subsequent transformation, allowing for the rapid construction of molecular complexity. nih.gov For instance, a gold-catalyzed cyclization/addition cascade could potentially be designed to install both the methoxy and vinyl groups in a single operation.

Ruthenium and Iridium Catalysis in Pyran Synthesis

Ruthenium and iridium complexes are powerful catalysts for a variety of organic transformations, though their specific application to the direct synthesis of this compound is not extensively documented. However, their utility in forming key structural motifs found in the target molecule, such as vinyl groups and cyclic ethers, suggests potential synthetic routes.

Ruthenium Catalysis: Ruthenium catalysts are well-known for their application in olefin metathesis, hydrogenation, and transfer hydrogenation reactions. For instance, ruthenium-catalyzed ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic ethers. A potential strategy for the synthesis of a vinyltetrahydropyran could involve the RCM of a diene precursor. Furthermore, ruthenium complexes have been utilized in the straightforward synthesis of 1,2,3,4-tetrahydronaphthyridines via selective transfer hydrogenation, highlighting their capability in heterocycle synthesis nih.gov. While not a direct pyran synthesis, this demonstrates the potential for ruthenium-catalyzed cyclization and reduction reactions in the formation of saturated heterocyclic systems.

Iridium Catalysis: Iridium catalysts have shown utility in the synthesis of vinyl ethers through vinyl transfer from vinyl esters to alcohols orgsyn.org. This methodology could be envisioned as a key step in a synthetic sequence towards this compound, where a suitably functionalized diol could be selectively vinylated. Additionally, iridium complexes are effective for asymmetric hydrogenation, which could be employed to control stereochemistry in precursors to the target molecule rsc.org.

Other Metal-Mediated Synthetic Routes

Beyond ruthenium and iridium, other metals have been employed in the synthesis of tetrahydropyran rings. A notable example is a palladium and tin-mediated three-component cascade coupling reaction. This process utilizes a Pd(0)/SnX₂ system to generate a homoallyloxytin(IV) intermediate from an allyl halide and an aldehyde. This intermediate then undergoes a cascade coupling with another aldehyde or an epoxide to yield highly substituted tetrahydropyrans, often with all-cis stereochemistry thieme-connect.com. This multicomponent approach offers a convergent route to complex THP structures.

The general applicability of metal-catalyzed cross-coupling reactions provides a versatile platform for the synthesis of substituted tetrahydropyrans syr.edu. For instance, cobalt- and iron-catalyzed cross-coupling reactions can be used to form new carbon-carbon bonds on a pre-existing tetrahydropyran ring, allowing for the introduction of vinyl or other desired substituents syr.edu.

Organocatalytic and Brønsted Acid-Catalyzed Approaches

Organocatalysis and Brønsted acid catalysis have emerged as powerful, metal-free alternatives for the stereoselective synthesis of tetrahydropyrans rsc.org.

Brønsted Acid Catalysis: A particularly relevant and efficient method for the synthesis of polysubstituted tetrahydropyrans involves the Brønsted acid-mediated hydroxyalkoxylation of silylated alkenols uva.esresearchgate.net. This atom-economical acid-catalyzed cyclization proceeds with good yields and excellent diastereoselectivities uva.es. For example, the use of p-toluenesulfonic acid (p-TsOH) can effectively catalyze the cyclization of allylsilyl alcohols to form tetrahydropyran derivatives with vicinal quaternary and tertiary centers uva.esresearchgate.net. This approach is highly stereoselective, typically forming the anti-product between the silyl group and the substituent at the C3 position uva.es. The reaction is compatible with a range of alkyl and aryl groups on the starting alcohol uva.es.

Below is a table summarizing the Brønsted acid-catalyzed cyclization of various allylsilyl alcohols to form substituted tetrahydropyrans, a reaction type that could be adapted for the synthesis of this compound precursors.

EntryStarting AlcoholAcid CatalystTemperature (°C)Time (h)ProductYield (%)Diastereomeric Ratio
13ap-TsOH400.54a75>95:5
23dp-TsOH4014d65>95:5
33gp-TsOH4014g65>95:5
43hp-TsOH4014h70>95:5
53ip-TsOH4014i72>95:5

Data adapted from studies on the synthesis of polysubstituted tetrahydropyrans and may not represent the exact synthesis of this compound.

Organocatalysis: Asymmetric organocatalysis provides a powerful platform for the enantioselective synthesis of tetrahydropyrans. Various organocatalytic methods have been developed to furnish THPs, which are core structures in many bioactive natural products rsc.org. These methods often involve cascade reactions that can build molecular complexity rapidly. While specific examples for the synthesis of this compound are not prominent, the general strategies of organocatalytic Michael additions, aldol reactions, and cascade sequences are highly applicable to the construction of substituted pyran rings acs.org.

Multi-Component and Cascade Reaction Sequences for Pyran Annulation

Multi-component reactions (MCRs) and cascade sequences offer significant advantages in terms of efficiency and atom economy by combining several transformations in a single operation 20.210.105.

Multi-Component Reactions: The Maitland-Japp reaction, a classic MCR, has been modernized for the synthesis of highly substituted tetrahydropyran-4-ones rsc.org. This one-pot, multi-component approach condenses two different aldehydes with a β-ketoester derivative in the presence of a Lewis acid to form the tetrahydropyranone core with excellent yields rsc.org. Such strategies allow for the rapid assembly of the tetrahydropyran ring with multiple points of diversity.

Cascade Reactions: Cascade reactions, where the product of one reaction becomes the substrate for the next in a single pot, are elegant strategies for complex molecule synthesis 20.210.105. A Brønsted acid-mediated cascade reaction of 2-(arylmethylene)cyclopropylcarbinols with aldehydes provides a stereoselective route to functionalized tetrahydropyrans through a proposed Prins-type mechanism organic-chemistry.orgscite.ai. Another example is an asymmetric cascade reaction involving the rhodium-catalyzed hydroformylation of an allylboration product to construct tetrahydropyran derivatives thieme-connect.com. A Mukaiyama-Michael cascade reaction of homoallylic enol ethers with α,β-unsaturated ketones or esters also leads to the formation of tetrahydropyrans acs.org.

Rearrangement-Based Synthetic Strategies for Vinyl-Substituted Tetrahydropyrans

Rearrangement reactions offer unique pathways to complex molecular architectures. For the synthesis of vinyl-substituted cyclic systems, the vinylcyclopropane rearrangement is a notable example. This reaction involves the ring expansion of a vinyl-substituted cyclopropane to a cyclopentene wikipedia.org. While this specific rearrangement leads to a five-membered ring, the principle of using strained ring systems to drive the formation of larger rings with concomitant installation of a vinyl group is a powerful synthetic strategy. The reaction rates of vinylcyclopropane rearrangements can be significantly enhanced by the presence of methoxy substituents on the vinyl group wikipedia.org. The development of analogous rearrangement strategies starting from functionalized vinyl-substituted small rings could provide a novel entry to vinyl-substituted tetrahydropyrans.

Chemical Reactivity and Derivatization Strategies

Transformations Involving the Vinyl Moiety

The vinyl group (-CH=CH₂) is a versatile functional group that readily undergoes addition and oxidation reactions.

The electron-rich double bond of the vinyl group is susceptible to attack by electrophilic oxidizing agents.

Dihydroxylation: This reaction converts the vinyl group into a vicinal diol (a 1,2-diol). This transformation can be achieved through different methods, leading to either syn or anti addition of the two hydroxyl groups.

Syn-dihydroxylation: This can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.orgmasterorganicchemistry.com The reaction with OsO₄ is often performed in a catalytic manner with a co-oxidant such as N-methylmorpholine N-oxide (NMO) to regenerate the toxic and expensive osmium reagent. masterorganicchemistry.comwikipedia.org This reaction proceeds through a cyclic intermediate, resulting in the two hydroxyl groups being added to the same face of the double bond.

Anti-dihydroxylation: This is typically a two-step process involving the initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.org This sequence results in the two hydroxyl groups being on opposite faces of the original double bond. libretexts.org

Epoxidation: The vinyl group can be converted to an epoxide (an oxirane ring) using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the double bond.

Table 1: Representative Oxidative Functionalizations of a Vinyl Group

ReactionReagentsProductStereochemistry
Syn-Dihydroxylation1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O4-(1,2-dihydroxyethyl)-4-methoxytetrahydro-2H-pyranSyn
Anti-Dihydroxylation1. m-CPBA 2. H₃O⁺4-(1,2-dihydroxyethyl)-4-methoxytetrahydro-2H-pyranAnti
Epoxidationm-CPBA4-methoxy-4-(oxiran-2-yl)tetrahydro-2H-pyranN/A

The vinyl group can be selectively reduced to an ethyl group in the presence of a catalyst.

Catalytic Hydrogenation: This is a common method for the reduction of alkenes. The reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and nickel (Ni). mdpi.comyoutube.com The reaction is typically a syn-addition of two hydrogen atoms across the double bond. chadsprep.com Given the structure of 4-Methoxy-4-vinyltetrahydro-2H-pyran, this reaction would yield 4-ethyl-4-methoxytetrahydro-2H-pyran. The conditions are generally mild and would not affect the ether linkage or the tetrahydropyran (B127337) ring. mdpi.com

Table 2: Hydrogenation of the Vinyl Group

CatalystSolventProduct
Pd/CEthanol or Ethyl Acetate4-ethyl-4-methoxytetrahydro-2H-pyran
PtO₂Acetic Acid4-ethyl-4-methoxytetrahydro-2H-pyran

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another group across the double bond.

Hydroboration-Oxidation: This two-step reaction sequence is a powerful method for the anti-Markovnikov hydration of alkenes. wikipedia.orgyoutube.com In the first step, a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), adds across the vinyl group. The boron atom adds to the terminal carbon (the less substituted carbon), and a hydrogen atom adds to the internal carbon. libretexts.org In the second step, the resulting organoborane is oxidized with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH), replacing the boron atom with a hydroxyl group. ucla.edu This sequence applied to this compound would produce 2-(4-methoxytetrahydro-2H-pyran-4-yl)ethanol.

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across the double bond, typically catalyzed by a platinum complex, such as Karstedt's catalyst. wikipedia.org The reaction of this compound with a hydrosilane (e.g., triethoxysilane) would yield a silylated derivative. The regioselectivity can vary depending on the catalyst and substrate, but often results in the silicon atom adding to the terminal carbon. wikipedia.org

Table 3: Representative Hydrofunctionalization Reactions

ReactionReagentsProductRegioselectivity
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOH2-(4-methoxytetrahydro-2H-pyran-4-yl)ethanolAnti-Markovnikov
HydrosilylationH-Si(OEt)₃, Karstedt's catalyst4-methoxy-4-(2-(triethoxysilyl)ethyl)tetrahydro-2H-pyranAnti-Markovnikov

While the specific compound is a pyran and not a pyran lactone, the vinyl group allows it to act as a monomer in polymerization reactions. Vinyl monomers can undergo polymerization through various mechanisms, including radical, cationic, and anionic pathways. flinders.edu.auresearchgate.netnih.gov

Radical Polymerization: This can be initiated by thermal or photochemical decomposition of a radical initiator (e.g., AIBN or benzoyl peroxide) to generate free radicals, which then add to the vinyl group, initiating a chain reaction. researchgate.net

Cationic Polymerization: Vinyl ethers are particularly susceptible to cationic polymerization. nih.govyoutube.com Although the vinyl group in this compound is not a vinyl ether itself, the presence of the ether oxygen in the ring might influence its reactivity. Cationic polymerization is initiated by a Lewis acid or a protic acid. youtube.com

The resulting polymer would have a polyethylene (B3416737) backbone with 4-methoxy-tetrahydro-2H-pyran-4-yl substituents. The properties of the polymer would depend on the molecular weight and tacticity, which can be influenced by the polymerization conditions.

Reactions at the Methoxy (B1213986) Group

The methoxy group is an ether linkage and can undergo cleavage under specific conditions.

Ether Cleavage: The cleavage of the methyl ether can be achieved using strong acids, typically hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of a methyl ether, this is typically an Sₙ2 reaction, leading to the formation of a tertiary alcohol (4-hydroxy-4-vinyltetrahydro-2H-pyran) and methyl iodide.

Trans-etherification: This reaction involves the exchange of the methoxy group for another alkoxy group. While less common for simple methyl ethers, under certain catalytic conditions, such as with specific enzymes or acid/base catalysts, trans-etherification could be possible. mdpi.com For example, reacting this compound with another alcohol in the presence of a suitable catalyst could potentially lead to the corresponding ether.

Table 4: Reactions at the Methoxy Group

ReactionReagentsProduct
Ether CleavageHI (excess)4-hydroxy-4-vinyltetrahydro-2H-pyran and Methyl iodide

Nucleophilic Substitutions and Functional Group Interconversions

The reactivity of this compound towards nucleophiles is largely centered on the C4 position. The methoxy group is attached to a tertiary carbon that is also an acetal, making it susceptible to substitution under acidic conditions. Protonation of the methoxy oxygen or the ring oxygen can lead to the formation of a stabilized tertiary oxocarbenium ion, which can then be trapped by various nucleophiles.

The stereochemical outcome of these substitutions is highly dependent on the reaction conditions, particularly the polarity of the solvent. In polar solvents, the reaction tends to proceed through a dissociated oxocarbenium ion (SN1 pathway), often leading to a mixture of diastereomers or favoring the thermodynamically more stable product. Conversely, nonpolar solvents can favor an SN2-like mechanism, where the nucleophile attacks the intermediate contact-ion pair, resulting in inversion of configuration. acs.org Trichloroethylene has been identified as a particularly effective nonpolar solvent for promoting SN2 products in C- and O-glycosylation reactions of related tetrahydropyran systems. acs.org

Beyond substitution at C4, the vinyl group can undergo various functional group interconversions. Standard reactions such as catalytic hydrogenation would reduce the vinyl group to an ethyl group. Hydration of the vinyl ether under acidic conditions would yield a hemiacetal, which can be further oxidized or reduced.

TransformationReagents & ConditionsProduct TypeNotes
Substitution of Methoxy GroupNucleophile (e.g., R-OH, R-SH, Allylsilane), Lewis or Brønsted Acid4-substituted-4-vinyltetrahydropyranProceeds via an oxocarbenium ion intermediate. Stereoselectivity is solvent-dependent. acs.org
Vinyl Group HydrogenationH2, Pd/C or PtO24-Ethyl-4-methoxytetrahydropyranStandard alkene reduction.
Halide SubstitutionNaX (X=Cl, Br, I) on a sulfonate-activated alcohol precursorHaloalkaneA standard functional group interconversion (Finkelstein Reaction). vanderbilt.edu
Azide IntroductionNaN3 on a halide or sulfonate precursorAzidoalkanePrecursor for amine synthesis or click chemistry. vanderbilt.edu

Ring-Opening and Ring-Closing Transformations

While this compound is a cyclic ether, its six-membered ring structure is analogous to δ-lactones (cyclic esters), which are important monomers in polymer chemistry. The ring-opening polymerization (ROP) of lactones provides an alternative to condensation polymerization for producing polyesters. youtube.com This process is typically driven by the release of ring strain, although six-membered rings like δ-valerolactone are less strained than smaller lactones, making their polymerization more challenging thermodynamically. youtube.com

The polymerization can be initiated through several mechanisms, including anionic, cationic, or coordination-insertion pathways.

Anionic ROP: An initiator, such as an alkoxide, attacks the carbonyl carbon of the lactone, opening the ring. The resulting alkoxide chain end then propagates by attacking subsequent monomer units. youtube.com

Cationic ROP: Initiated by strong acids, this method is less common for lactones due to side reactions but is a primary method for cyclic ethers.

Coordination-Insertion ROP: This is the most widely used method, employing metal-based catalysts (e.g., tin, aluminum, zinc). The monomer coordinates to the metal center before being inserted into the metal-alkoxide bond, allowing for excellent control over the polymer's molecular weight and architecture.

Selectively opening the tetrahydropyran ring of this compound presents a synthetic challenge due to the ring's inherent stability compared to strained systems like epoxides or oxetanes. nih.gov However, the specific functional groups of the molecule offer potential pathways for controlled cleavage.

A plausible strategy involves the acid-catalyzed reaction at the vinyl ether moiety. google.com Protonation of the vinyl group would generate a carbocation adjacent to the ether oxygen, which is stabilized by resonance. Trapping this cation with a nucleophile like water or an alcohol would produce a hemiacetal. This hemiacetal can exist in equilibrium with its ring-opened form, a hydroxy-ketone, effectively cleaving the pyran ring under relatively mild conditions.

More forceful, classical methods for ether cleavage, such as using strong acids like HBr or HI, would likely be less selective and could lead to a mixture of products from the cleavage of both the C-O bonds of the methoxy group and the pyran ring. The development of reagent-controlled ring-expansion methods to form tetrahydropyrans suggests that the reverse process—selective ring-opening—could be achievable with carefully chosen Lewis acids or other reagents. rsc.org

Carbon-Hydrogen (C-H) Functionalization and Cross-Coupling Reactions

Modern synthetic methods offer powerful tools for modifying the core structure of this compound through C-H functionalization and cross-coupling reactions.

C-H Functionalization: The direct conversion of C-H bonds to C-C or C-heteroatom bonds is a highly efficient strategy for molecular diversification. rsc.org For the tetrahydropyran ring, C-H bonds adjacent to the ring oxygen (at C2 and C6) are the most likely candidates for activation due to electronic effects. However, achieving high selectivity often requires the use of directing groups that position a transition metal catalyst near a specific C-H bond. nih.govscripps.edu In the absence of a directing group, functionalization might lack selectivity. Oxidative methods using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) have been used to form tetrahydropyrans via C-H activation, indicating the ring's C-H bonds are susceptible to such transformations. mdpi.com

Cross-Coupling Reactions: The vinyl ether group is an excellent handle for transition metal-catalyzed cross-coupling reactions. This allows for the formation of a C-C bond at the vinyl position, connecting the tetrahydropyran scaffold to various other molecular fragments. Palladium- and copper-catalyzed systems are particularly effective.

Suzuki-Miyaura Coupling: While less common for vinyl ethers as coupling partners, related systems show that vinyl groups can be installed or modified using palladium catalysis. acs.org

Chan-Evans-Lam (CEL) Coupling: This copper-catalyzed reaction is highly effective for forming C-O bonds and has been extended to the synthesis of complex vinyl ethers from vinylboronates and alcohols. nih.gov

Copper-Catalyzed C-O Cross-Coupling: A powerful method involves the direct coupling of vinyl halides with alcohols to produce vinyl ethers stereospecifically. acs.org This suggests that a precursor, 4-halo-4-vinyltetrahydropyran, could be a versatile intermediate.

Reaction NameCatalyst SystemCoupling PartnersNotes
Chan-Evans-Lam (CEL)Cu(OAc)2 / LigandVinylboronate + AlcoholForms a new vinyl ether; useful for building complex structures. nih.gov
Sonogashira CouplingPd/CuVinyl Halide + Terminal AlkyneUsed to synthesize enynes from multihalogenated vinyl ethers. researchgate.net
Stereospecific C-O CouplingCuI / Ligand (e.g., CyDMEDA)Vinyl Halide + AlcoholProvides stereospecific synthesis of (E)- and (Z)-vinylic ethers. acs.org
Heck ReactionPalladium(0)Vinyl Ether + Aryl HalideForms α-aryl ketones from ketone enol ethers, a related vinyl ether structure. acs.org

Click Chemistry Applications (e.g., Thiol-ene Reactions)

The vinyl group of this compound is an ideal substrate for "click chemistry," a class of reactions known for their high efficiency, selectivity, and mild reaction conditions. nih.gov The thiol-ene reaction, in particular, is perfectly suited for modifying the vinyl ether moiety.

The reaction involves the addition of a thiol (R-SH) across the double bond. Depending on the initiation method, the reaction can proceed through two distinct mechanisms:

Radical-mediated Thiol-ene: Initiated by UV light or a radical initiator, this reaction proceeds via a free-radical chain mechanism. A thiyl radical adds to the vinyl ether, generating a carbon-centered radical which then abstracts a hydrogen from another thiol molecule to propagate the chain. This pathway typically results in the anti-Markovnikov addition product, where the sulfur atom attaches to the terminal carbon of the vinyl group. wikipedia.org Vinyl ethers are known to be highly reactive in this process. wikipedia.org

Acid-catalyzed Thiol-ene (ACT): In the presence of a catalytic amount of acid, the vinyl ether is protonated to form a stabilized carbocation. This cation is then attacked by the thiol nucleophile. This mechanism follows Markovnikov's rule, with the sulfur atom adding to the internal carbon of the original double bond to form a thioacetal. rsc.org

The orthogonality of these pathways allows for selective functionalization. For instance, in a molecule containing both a vinyl ether and an electron-deficient alkene, the thiol-ene reaction can be directed to one site via radical initiation, while a base-catalyzed thiol-Michael addition can occur at the other. rsc.org This high reactivity and selectivity make the thiol-ene reaction a powerful tool for bioconjugation, surface modification, and polymer synthesis. nih.govnih.gov

Reaction TypeInitiator/CatalystMechanismRegioselectivity
Radical Thiol-eneUV light, Photoinitiator (e.g., I-819), or Thermal InitiatorFree RadicalAnti-Markovnikov (Sulfur on terminal carbon)
Acid-Catalyzed Thiol-ene (ACT)Brønsted or Lewis Acid (e.g., TFA)CationicMarkovnikov (Sulfur on internal carbon)

Stereochemical and Conformational Analysis

Elucidation of Stereoisomeric Forms and Enantiomeric Purity

The C4 carbon atom in 4-Methoxy-4-vinyltetrahydro-2H-pyran is a stereocenter, giving rise to two enantiomers: (R)-4-Methoxy-4-vinyltetrahydro-2H-pyran and (S)-4-Methoxy-4-vinyltetrahydro-2H-pyran. The separation and determination of enantiomeric purity of such chiral compounds are crucial in many applications. While specific studies on the resolution of this compound are not extensively documented, the methodologies for separating enantiomers of chiral tetrahydropyrans are well-established. These techniques often involve chiral chromatography, which utilizes a chiral stationary phase to differentially interact with each enantiomer, allowing for their separation. rsc.org The synthesis of all four stereoisomers of the related compound, enantiomerically pure tetrahydro-2,2,6-trimethyl-6-vinyl-2H-pyran-3-ols, has been successfully achieved, highlighting the feasibility of preparing stereochemically defined tetrahydropyran (B127337) derivatives. researchgate.net

The determination of enantiomeric purity is typically accomplished using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral column. These methods provide quantitative data on the enantiomeric excess (ee) of a sample.

Diastereoselectivity and Enantioselectivity in Chemical Transformations

Chemical reactions involving this compound or leading to its formation can exhibit diastereoselectivity and enantioselectivity, where one or more stereoisomers are preferentially formed. The control of stereochemistry is a central theme in modern organic synthesis.

Research on related systems provides insight into the potential stereochemical outcomes of reactions involving this compound. For instance, the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrane derivatives has been achieved with excellent selectivity through a TMSOTf-promoted cyclization reaction. mdpi.com This suggests that reactions to form or modify the tetrahydropyran ring of this compound could also proceed with high diastereoselectivity.

Furthermore, studies on aldol (B89426) reactions of substituted tetrahydro-4H-thiopyran-4-ones have demonstrated that the diastereoselectivity can be highly dependent on the reaction conditions and the nature of the substituents. researchgate.net By analogy, reactions at positions adjacent to the C4-substituted carbon in this compound would likely be influenced by the steric and electronic nature of the methoxy (B1213986) and vinyl groups, directing the approach of incoming reagents. The diastereoselective formation of tetraalkoxy nih.govresorcinarenes derived from a chiral methoxy-containing precursor underscores the influence of such groups on the stereochemical course of a reaction. uea.ac.uk

Conformational Preferences and Dynamics of the Tetrahydropyran Ring System

The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain. For this compound, two chair conformations are possible, differing in the axial or equatorial orientation of the methoxy and vinyl substituents at the C4 position.

Spectroscopic Methods for Stereochemical Assignment (e.g., NMR, Chiroptical Techniques)

The definitive assignment of the stereochemistry of this compound relies on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the relative stereochemistry of cyclic compounds. rsc.orgimperial.ac.uk For the tetrahydropyran ring, the coupling constants (J-values) between adjacent protons can indicate their dihedral angle and thus their relative orientation (axial or equatorial). The Nuclear Overhauser Effect (NOE) can be used to identify protons that are close in space, providing further evidence for stereochemical and conformational assignments. While specific NMR data for this compound is scarce, spectral data for related dihydropyran and tetrahydropyran derivatives are available and serve as a reference. chemicalbook.comchemicalbook.com

Chiroptical Techniques: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential for determining the absolute configuration of chiral molecules. nih.govnih.gov These techniques measure the differential absorption of left and right circularly polarized light. ens-lyon.fr By comparing experimental ECD or VCD spectra with those predicted by quantum chemical calculations for a given enantiomer, the absolute stereochemistry can be assigned. The development of chiroptical materials highlights the importance of these properties. rsc.org The biocatalyzed preparation of optically enriched stereoisomers of related tetrahydropyran systems often relies on chiroptical methods for characterization. researchgate.net

Below is a summary of spectroscopic data for a related compound, which can serve as an analogue for understanding the spectral characteristics of this compound.

Table 1: Analogous Spectroscopic Data for Methoxy-Substituted Pyran Derivatives

Compound Technique Key Observations Reference
3,4-dihydro-2-methoxy-2H-pyran ¹H NMR Provides chemical shifts and coupling constants for protons on the dihydropyran ring. chemicalbook.com
5,6-dihydro-4-methoxy-2H-pyran ¹³C NMR Shows characteristic chemical shifts for the carbon atoms in the methoxy-dihydropyran structure. chemicalbook.com

Role As Key Intermediates in Total Synthesis and Materials Science

Application in Natural Product Total Synthesis

While direct evidence for the use of 4-Methoxy-4-vinyltetrahydro-2H-pyran in the total synthesis of Amipurimycin (B1210168) and Deoxymiharamycin B is not prominently documented in publicly available research, the synthesis of other complex natural products has relied on structurally similar vinyl-substituted tetrahydropyrans. These examples highlight the potential synthetic pathways where this compound could serve as a crucial intermediate.

Tiacumicin A: The total synthesis of Tiacumicin A, a member of the tiacumicin class of macrolide antibiotics, has been successfully achieved. nih.govacs.org While the synthesis does not explicitly name this compound as an intermediate, the complex architecture of tiacumicins, which includes tetrahydropyran (B127337) rings, often involves the use of functionalized pyran precursors. The synthesis of Tiacumicin A and its congener, fidaxomicin (B1672665) (Tiacumicin B), involved key steps such as β-selective glycosylations, ring-closing metathesis, and Suzuki coupling. nih.govuzh.ch The modular strategy developed for these syntheses highlights the importance of carefully designed building blocks for the construction of the 18-membered macrocycle and the attachment of carbohydrate moieties. acs.orgnih.gov

Amipurimycin and Deoxymiharamycin B: Amipurimycin is a potent antifungal peptidyl nucleoside antibiotic with a unique nine-carbon C3-branched pyranosyl amino acid core. nih.govnih.gov Synthetic studies towards amipurimycin have focused on the construction of this central pyranosyl amino acid core. acs.orgtandfonline.com A stereodivergent total synthesis of all possible diastereoisomers of amipurimycin has been accomplished, which also helped in solving the structural puzzles of the related miharamycins. nih.gov These syntheses feature stereoselective aldol (B89426) condensation and regio- and stereocontrolled N-glycosylation as key steps. nih.gov Although this compound is not directly mentioned, the construction of the functionalized pyran ring is a central challenge in these syntheses.

Building Block for the Synthesis of Diverse Bioactive Molecules and Pharmaceutical Scaffolds

The tetrahydropyran motif is a common feature in a wide array of bioactive molecules and is considered a privileged scaffold in medicinal chemistry. The versatility of this compound and its analogs makes them valuable starting materials for the synthesis of novel pharmaceutical agents.

The synthesis of various substituted pyran derivatives has been shown to yield compounds with significant biological activity. For instance, novel series of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives have been synthesized and identified as potent inhibitors of the ALK5 receptor, a target for anticancer and anti-fibrotic therapies. nih.gov One of the lead compounds from this series demonstrated significant tumor growth inhibition in a xenograft model. nih.gov

Furthermore, the pyran ring system is a core component of many natural and synthetic products with applications in the pharmaceutical and agrochemical industries. espublisher.com The development of new synthetic methodologies to access functionalized pyrans is therefore an active area of research.

Precursors for Advanced Polymeric Materials (e.g., from CO2-derived lactones)

The vinyl group of this compound makes it a suitable monomer for polymerization reactions, leading to the formation of advanced polymeric materials. A significant area of research is the utilization of CO2 as a sustainable C1 feedstock for the synthesis of monomers.

While direct polymerization of this compound is not extensively reported, structurally related vinyl-substituted lactones derived from carbon dioxide and butadiene have been investigated as precursors for novel polymers. nih.gov For example, the lactone monomer 3-ethylidene-6-vinyltetrahydro-2H-pyran-2-one (EVP), which contains 29 wt% CO2, has been shown to undergo radical copolymerization with common monomers like methyl methacrylate (B99206) (MMA). acs.org The incorporation of the bicyclic EVP unit into conventional polymers has been found to increase the glass transition temperature of the resulting materials. acs.org

Another related monomer, 2-methoxy-4-vinylphenol (B128420) (MVP), derived from lignin, has been used as a platform for preparing functional monomers for radical polymerizations. mdpi.comresearchgate.netdiva-portal.orgmdpi.com These bio-based monomers can be polymerized to produce thermoplastics and thermosets with a wide range of thermal properties. mdpi.comresearchgate.netdiva-portal.orgmdpi.com The ability to functionalize these monomers further expands their potential applications in sustainable materials science. nih.gov Research in this area is focused on developing chemically recyclable polyesters from CO2-based lactones, which is crucial for addressing carbon neutrality and polymer waste pollution. chemrxiv.orgchemrxiv.org

Future Directions and Emerging Research Areas

Development of Innovative Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of substituted tetrahydropyrans, including 4-Methoxy-4-vinyltetrahydro-2H-pyran, is poised for significant advancement through the development of novel catalytic systems. Research is increasingly focused on catalysts that offer higher efficiency, greater selectivity (chemo-, regio-, and stereoselectivity), and broader functional group tolerance under milder reaction conditions.

Future research will likely concentrate on several key areas of catalysis. Organocatalysis, for instance, presents a metal-free alternative, reducing the risk of toxic metal contamination in final products. tandfonline.com The use of bifunctional organocatalysts that can activate both the nucleophile and the electrophile in a concerted manner is a promising strategy for achieving high enantioselectivity in pyran ring formation. tandfonline.com Furthermore, the development of novel metal-based catalysts continues to be a vibrant area of research. For instance, palladium-catalyzed intramolecular alkoxycarbonylation of alkenols provides a mild route to tetrahydropyran (B127337) derivatives. nih.gov Similarly, gold(I)-catalyzed cyclization of chiral monoallylic diols has demonstrated high stereoselectivity in forming tetrahydropyran rings. organic-chemistry.org

A comparison of emerging catalytic strategies is presented in Table 1.

Catalytic SystemAdvantagesPotential Application for this compound Synthesis
Bifunctional Organocatalysis Metal-free, high enantioselectivity, mild conditions. tandfonline.comAsymmetric synthesis of chiral derivatives of this compound.
Palladium Catalysis Mild reaction conditions, good functional group tolerance. nih.govEfficient cyclization to form the tetrahydropyran ring.
Gold Catalysis High stereoselectivity for specific substrates. organic-chemistry.orgStereoselective synthesis of specific isomers of the target molecule.
Nanocatalysts High surface area, enhanced reactivity, recyclability. researchgate.netIncreased reaction rates and catalyst reusability in the synthesis.

The exploration of nanocatalysts, such as magnetic nanoparticles functionalized with catalytic moieties, is also gaining traction. researchgate.net These catalysts offer the advantages of high surface area-to-volume ratio, leading to enhanced catalytic activity, and the ease of separation and recycling, which aligns with the principles of green chemistry.

Integration with Flow Chemistry and Continuous Manufacturing Processes

The paradigm of chemical synthesis is gradually shifting from traditional batch processing to more efficient and safer continuous flow manufacturing. bohrium.comnumberanalytics.com This approach offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous intermediates and reactions. bohrium.comnih.gov

For the synthesis of this compound and its derivatives, flow chemistry can offer significant benefits. The precise control over reaction conditions can lead to improved yields and selectivities, minimizing the formation of byproducts. youtube.com Furthermore, the scale-up of production is often more straightforward in continuous flow systems compared to batch reactors. uc.pt The integration of in-line purification and analysis techniques within a flow setup can create a fully automated and streamlined manufacturing process. uc.pt

Machine Learning and Artificial Intelligence Applications in Reaction Discovery and Optimization

The confluence of data science and chemistry is heralding a new era of chemical research, with machine learning (ML) and artificial intelligence (AI) emerging as powerful tools for reaction discovery and optimization. beilstein-journals.orgnih.gov These computational approaches can analyze vast datasets of chemical reactions to identify patterns, predict reaction outcomes, and suggest optimal reaction conditions, thereby accelerating the research and development cycle. beilstein-journals.orgpreprints.org

In the context of this compound, ML algorithms can be employed to optimize the synthesis of this compound. By inputting data from a series of experiments with varying parameters (e.g., catalyst, solvent, temperature, reactant concentrations), an ML model can be trained to predict the reaction yield and selectivity. beilstein-journals.orgrsc.org This predictive capability allows for the in silico exploration of a wide range of reaction conditions, identifying the optimal parameters for maximizing the desired product formation while minimizing experimental effort and resource consumption.

Furthermore, AI can be utilized in the discovery of novel reactions and synthetic routes. preprints.org By analyzing the structure of this compound, AI tools can propose potential retrosynthetic pathways, suggesting novel disconnections and precursor molecules. This can inspire the development of entirely new and more efficient synthetic strategies. The use of AI in predicting the properties and potential applications of novel derivatives of this pyran compound is another exciting frontier. ijsred.comnih.gov

AI/ML ApplicationDescriptionImpact on this compound Research
Reaction Optimization Algorithms predict optimal reaction conditions (temperature, solvent, catalyst) for yield and selectivity. beilstein-journals.orgrsc.orgFaster and more efficient synthesis with reduced experimental cost.
Retrosynthetic Analysis AI suggests novel synthetic pathways and starting materials. preprints.orgDiscovery of new and potentially more sustainable routes to the target molecule.
Property Prediction Models predict the physicochemical and biological properties of new derivatives. ijsred.comnih.govAccelerated discovery of new applications and lead compounds.
Catalyst Design ML models can help in the design of new catalysts with enhanced performance for specific reactions. researcher.lifeDevelopment of highly efficient and selective catalysts for pyran synthesis.

Exploration of Novel Chemical Transformations and Reactivity Patterns

The vinyl group and the methoxy (B1213986) group on the quaternary center of this compound offer a rich playground for exploring novel chemical transformations and reactivity patterns. The electron-rich double bond of the vinyl group is susceptible to a variety of electrophilic additions and cycloaddition reactions. For instance, Diels-Alder reactions with suitable dienophiles could lead to the construction of complex polycyclic systems. mdpi.com

The presence of the vinyl group also opens up possibilities for palladium-catalyzed cross-coupling reactions, which could be used to introduce a wide range of substituents at this position, leading to a diverse library of new compounds. rsc.orgresearchgate.net Furthermore, the pyran ring itself can undergo transformations. Ring-opening reactions under specific conditions could provide access to functionalized acyclic compounds, which can then be used in further synthetic endeavors. Conversely, ring transformation reactions, where the pyran ring is converted into a different heterocyclic or carbocyclic system, represent a fascinating area for exploration. clockss.org

Future research could focus on leveraging the unique stereoelectronic properties of the molecule to achieve novel and selective transformations. For example, the influence of the methoxy group and the pyran oxygen on the reactivity of the vinyl group could be systematically investigated to uncover new reactivity patterns.

Sustainable and Green Chemistry Approaches for Pyran Scaffold Synthesis

The principles of green chemistry are increasingly guiding synthetic strategies in both academia and industry. researchgate.netfrontiersin.org The development of sustainable methods for the synthesis of pyran scaffolds, including this compound, is a critical area of future research. This involves the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. ijpsjournal.comjocpr.com

One promising approach is the use of biomass-derived feedstocks as starting materials for pyran synthesis. numberanalytics.com For example, carbohydrates and glycerol (B35011) can be transformed into valuable building blocks for the construction of heterocyclic compounds. jocpr.com The use of water as a solvent is another key aspect of green chemistry, and many reactions for the synthesis of pyrans have been successfully performed in aqueous media. jocpr.com

The development of catalyst-free reaction conditions or the use of biodegradable and reusable catalysts are also important goals. frontiersin.orgtandfonline.com For instance, "grindstone chemistry," which involves the physical grinding of reactants in the absence of a solvent, has been shown to be an effective and environmentally friendly method for the synthesis of some pyran derivatives. ijpsjournal.com Microwave-assisted synthesis is another energy-efficient technique that can significantly reduce reaction times and improve yields. numberanalytics.comresearchgate.net

The future of pyran synthesis will undoubtedly involve a greater emphasis on these sustainable practices, aiming to minimize the environmental impact of chemical manufacturing while maximizing efficiency and atom economy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-Methoxy-4-vinyltetrahydro-2H-pyran, and how do reaction conditions affect stereochemical outcomes?

  • Methodology : The synthesis of substituted tetrahydropyrans often utilizes copper(II)-bisphosphine catalytic systems (e.g., L3 ligands) to achieve diastereoselectivity. For example, compound analogs like (2R*,3S*,4S*)-2-(4-Methoxyphenyl)-4-methyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran are synthesized via L3-catalyzed oligomerization of allylic alcohols and aldehydes. Key factors include:

  • Catalyst choice : Bisphosphine ligands influence steric and electronic environments, directing stereochemistry.
  • Reaction temperature : Lower temperatures (e.g., 0–25°C) favor kinetic control, enhancing diastereomer ratios.
  • Substrate structure : Electron-donating groups (e.g., 4-methoxyphenyl) stabilize intermediates, affecting regioselectivity .
    • Data Table :
Substrate PairCatalystDiastereomer RatioYield (%)
3,5-Dimethylhex-5-en-1-ol + p-TolualdehydeL385:1572
3,5-Dimethylhex-5-en-1-ol + CinnamaldehydeL378:2268

Q. Which spectroscopic techniques are essential for structural confirmation of this compound derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Assign chemical shifts to confirm substituent positions and stereochemistry. For example, vinyl protons appear as doublets of doublets (δ 5.2–5.8 ppm), while methoxy groups show singlets near δ 3.3 ppm. Coupling constants (e.g., J = 10–12 Hz for axial-equatorial protons) validate ring conformation .
  • Mass Spectrometry (EI/CI) : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of methoxy or vinyl groups) confirm molecular weight and functional groups .
  • X-ray Crystallography : Resolves absolute configuration for chiral centers, critical for biological activity studies .

Advanced Research Questions

Q. How can researchers address contradictions in diastereomer ratios when using different catalytic systems?

  • Methodology :

  • Comparative Analysis : Evaluate catalyst frameworks (e.g., Cu(II)-bisphosphine vs. organocatalysts) for steric/electronic effects. For instance, bulkier ligands may hinder undesired transition states, improving selectivity .
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via time-resolved NMR to identify if ratios result from kinetic trapping or equilibrium. Adjust quenching protocols accordingly .
  • Computational Modeling : DFT calculations predict transition-state energies to rationalize diastereoselectivity discrepancies .

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of this compound derivatives?

  • Methodology :

  • Chiral Ligand Design : Use enantiopure bisphosphine ligands (e.g., BINAP derivatives) to induce asymmetry during cyclization .
  • Additive Screening : Protic additives (e.g., methanol) stabilize intermediates, while Lewis acids (e.g., Mg(OTf)₂) enhance catalyst turnover .
  • Dynamic Kinetic Resolution : Employ dual catalytic systems (e.g., enzyme-metal combinations) to racemize intermediates and favor a single enantiomer .

Q. How do reaction conditions influence the stability of this compound during storage and handling?

  • Methodology :

  • Purification : Column chromatography (silica gel, pentane/EtOAc) removes reactive impurities that may degrade the compound .
  • Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the vinyl group. Use amber vials to avoid photodegradation .
  • Handling : Follow GHS guidelines for eye/skin protection (Category 1 eye irritant) and use fume hoods to avoid inhalation hazards .

Data Contradiction Analysis

  • Issue : Conflicting diastereomer ratios reported for similar substrates under identical conditions.
    • Resolution :

Purity Check : Verify substrate and catalyst purity via GC-MS or HPLC to exclude impurities skewing results .

Reproducibility : Standardize reaction setup (e.g., degassing protocols, moisture control) to minimize variability .

Cross-Validation : Compare NMR data with computational predictions to identify misassignments .

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4-Methoxy-4-vinyltetrahydro-2h-pyran
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.